2,4,6-Trifluoropyridine-3-sulfonyl chloride
Overview
Description
2,4,6-Trifluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5HClF3NO2S and a molecular weight of 231.58 g/mol . It is characterized by the presence of three fluorine atoms attached to the pyridine ring and a sulfonyl chloride group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
One common method involves the reaction of 2,4,6-trifluoropyridine with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4,6-Trifluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Trifluoropyridine-3-sulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4,6-Trifluoropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing sulfonyl chloride group. This group makes the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
2,4,6-Trifluoropyridine-3-sulfonyl chloride can be compared with other similar compounds such as:
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: This compound has a trifluoromethyl group instead of three fluorine atoms, which can affect its reactivity and applications.
Pyridine-3-sulfonyl chloride: Lacks the fluorine atoms, making it less reactive and less versatile in certain applications.
4-Fluorobenzenesulfonyl chloride: Contains a single fluorine atom on a benzene ring, offering different reactivity and applications compared to the trifluoropyridine derivative.
The unique combination of three fluorine atoms and a sulfonyl chloride group in this compound makes it particularly valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2,4,6-trifluoropyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3NO2S/c6-13(11,12)4-2(7)1-3(8)10-5(4)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHYQOJFCKQEKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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